molecular formula C30H20Br2O6 B15013166 Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Cat. No.: B15013166
M. Wt: 636.3 g/mol
InChI Key: WZRWQDTUKLTQCK-UHFFFAOYSA-N
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Description

Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is a diester derivative of biphenyl-2,5-dicarboxylic acid, esterified with two 2-(4-bromophenyl)-2-oxoethyl groups. Its structure features a central biphenyl core linked to two ester-functionalized arms, each containing a 4-bromophenyl ketone moiety. This compound’s crystallinity and intermolecular interactions are influenced by weak hydrogen bonds (C–H···O) and halogen effects, as observed in related structures .

Properties

Molecular Formula

C30H20Br2O6

Molecular Weight

636.3 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C30H20Br2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2

InChI Key

WZRWQDTUKLTQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Biphenyl-2,5-dicarboxylic acid bis-(2-oxo-2-phenyl-ethyl) ester (CAS 306764-31-8): Lacks bromine substituents, replacing 4-bromophenyl with phenyl groups.

2-Oxo-2-phenylethyl benzoate (CAS 33868-50-7): Simpler monoester with a single phenyl-oxoethyl group.

2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate : Substitutes biphenyl with methoxybenzoate, altering electronic properties.

Hydrogen Bonding and Crystal Packing

All analogs exhibit C–H···O hydrogen-bonded dimers with R₂²(10) motifs, as seen in 2-oxo-2-phenylethyl benzoate and 2-(4-bromophenyl)-2-oxoethyl esters . However, the brominated compound forms an extended 3D network via additional C–H···O interactions (Figure 5 in ), whereas non-brominated analogs like CAS 306764-31-8 retain simpler dimeric or 0D structures. The bromine’s steric effects may limit conformational flexibility, promoting tighter packing .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol)* LogP (Predicted) PSA (Ų) Crystal System
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate 4-Bromophenyl ~634.3 ~5.2 86.74 Monoclinic (C2/c)†
Biphenyl-2,5-dicarboxylic acid bis-(2-oxo-2-phenyl-ethyl) ester Phenyl ~472.5 4.7 86.74 Not reported
2-Oxo-2-phenylethyl benzoate Phenyl ~254.3 ~2.1 43.37 Orthorhombic

*Calculated using atomic masses.
†Inferred from analogous Ag coordination polymers ().

  • LogP and Solubility : The brominated compound’s higher LogP (~5.2) indicates greater lipophilicity compared to phenyl-substituted analogs (LogP ~4.7), reducing aqueous solubility but enhancing organic solvent compatibility.
  • Thermal Stability: Bromine’s electron-withdrawing effects and halogen bonding may improve thermal stability relative to non-brominated esters.

Intermolecular Interactions

  • π-π Stacking : The biphenyl core facilitates π-π interactions, but bromine’s steric bulk may reduce stacking efficiency compared to phenyl analogs.

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